molecular formula C9H19NO2 B7872710 4-[(Tetrahydropyran-4-yl)amino]-1-butanol

4-[(Tetrahydropyran-4-yl)amino]-1-butanol

Cat. No.: B7872710
M. Wt: 173.25 g/mol
InChI Key: SFJRBAUVSVDRRB-UHFFFAOYSA-N
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Description

4-[(Tetrahydropyran-4-yl)amino]-1-butanol is a chemical compound with the molecular formula C9H19NO2. It is characterized by the presence of a tetrahydropyran ring attached to an amino group and a butanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol typically involves the reaction of tetrahydropyran derivatives with butanol derivatives under specific conditions. One common method involves the use of cerium ammonium nitrate as a catalyst at room temperature, which facilitates the formation of tetrahydropyran derivatives in high yield and stereoselectivity . Another method involves the use of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) as a reducing agent to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Tetrahydropyran-4-yl)amino]-1-butanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

4-[(Tetrahydropyran-4-yl)amino]-1-butanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring and amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Tetrahydropyran-4-yl)amino]-1-butanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(oxan-4-ylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c11-6-2-1-5-10-9-3-7-12-8-4-9/h9-11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJRBAUVSVDRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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